3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. The compound is characterized by its unique structural features, including a triazinone core and a propanoic acid moiety, which contribute to its biological activity and reactivity.
The compound is cataloged in chemical databases such as PubChem, where it is described as a research compound with a typical purity of 95%. It belongs to the class of triazine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can involve several steps, typically starting from simpler precursors. While specific synthetic routes are not detailed in the available literature, triazine derivatives are generally synthesized through methods such as:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., Lewis acids) to facilitate the formation of the desired compound with high yield and purity.
The molecular structure of 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can be represented using various structural notations:
This notation provides a unique identifier for the compound's structure.
The canonical SMILES representation is CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)CCC(=O)O. This notation conveys information about the connectivity of atoms within the molecule.
3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent choice, and reaction time significantly influence product yield and selectivity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming product identity.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. Given its structure:
Further studies are needed to elucidate specific pathways and targets affected by this compound in biological systems.
The physical properties of 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid include:
Chemical properties include:
Relevant data on melting point or boiling point may not be readily available but should be assessed experimentally for practical applications.
This compound has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: